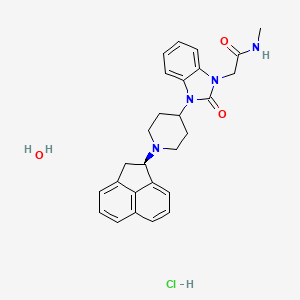

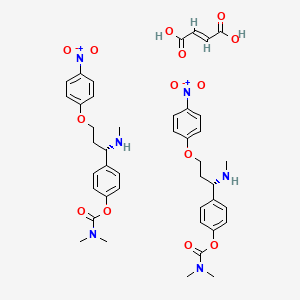

(R)-2-3-(1-(Acenaphthen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MT-7716 is a novel selective nonpeptidergic nociceptin receptor agonist. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of alcoholism. MT-7716 has shown high affinity for human nociceptin receptors and has demonstrated efficacy in reducing alcohol intake and seeking behavior in preclinical studies .

Preparation Methods

MT-7716, chemically known as ®-2-3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate, is synthesized through a multi-step process. The synthetic route involves the preparation of the acenaphthene derivative, followed by its reaction with piperidine and subsequent formation of the benzimidazole ring. The final product is obtained as a hydrochloride hydrate .

Chemical Reactions Analysis

MT-7716 undergoes various chemical reactions, including:

Oxidation: MT-7716 can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: MT-7716 can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: MT-7716 serves as a valuable tool in studying nociceptin receptor interactions and signaling pathways.

Biology: It is used to investigate the role of nociceptin receptors in various biological processes, including pain modulation and stress response.

Medicine: MT-7716 has shown promise as a therapeutic agent for treating alcoholism, reducing alcohol intake, and preventing relapse. It has also been studied for its potential in treating anxiety and other neuropsychiatric disorders.

Industry: MT-7716’s unique properties make it a potential candidate for developing new drugs targeting nociceptin receptors .

Mechanism of Action

MT-7716 exerts its effects by selectively binding to nociceptin receptors, also known as opioid receptor-like 1 receptors. Upon binding, MT-7716 stimulates GTPγS binding, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, particularly gamma-aminobutyric acid (GABA), in the central amygdala. By decreasing GABA release, MT-7716 reduces alcohol intake and seeking behavior, as well as anxiety-like responses associated with alcohol withdrawal .

Comparison with Similar Compounds

MT-7716 is unique compared to other nociceptin receptor agonists due to its high affinity and selectivity for nociceptin receptors. Similar compounds include:

Nociceptin/orphanin FQ: The endogenous ligand for nociceptin receptors, which has a similar mechanism of action but lower selectivity.

SR-8993: Another nociceptin receptor agonist that has shown efficacy in reducing alcohol intake and seeking behavior.

Ro 64-6198: A synthetic nociceptin receptor agonist with similar pharmacological properties but different chemical structure .

MT-7716’s unique chemical structure and high selectivity make it a promising candidate for further research and development in the field of neuropsychopharmacology.

Properties

CAS No. |

1215859-92-9 |

|---|---|

Molecular Formula |

C27H31ClN4O3 |

Molecular Weight |

495.0 g/mol |

IUPAC Name |

2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrate;hydrochloride |

InChI |

InChI=1S/C27H28N4O2.ClH.H2O/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H;1H2/t24-;;/m1../s1 |

InChI Key |

NZSPJWUQIIWTKM-PPLJNSMQSA-N |

Isomeric SMILES |

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6.O.Cl |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6.O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826661.png)

![(13-Methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10826667.png)

![1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride](/img/structure/B10826698.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826710.png)

![methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826725.png)

![1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B10826726.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826755.png)

![Methanesulfonate;trimethyl-[2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826767.png)